molecular formula C10H13N3O B12439830 N-(6-aminopyridin-3-yl)cyclobutanecarboxamide

N-(6-aminopyridin-3-yl)cyclobutanecarboxamide

Cat. No.: B12439830
M. Wt: 191.23 g/mol
InChI Key: HHBZKZJJYFMQJD-UHFFFAOYSA-N
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Description

N-(6-aminopyridin-3-yl)cyclobutanecarboxamide is a chemical compound with the molecular formula C10H13N3O. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminopyridine group attached to a cyclobutanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-aminopyridin-3-yl)cyclobutanecarboxamide typically involves the reaction of 6-aminopyridine with cyclobutanecarboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous production techniques .

Chemical Reactions Analysis

Types of Reactions

N-(6-aminopyridin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(6-aminopyridin-3-yl)cyclobutanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-aminopyridin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-aminopyridin-3-yl)cyclobutanecarboxamide is unique due to its specific combination of an aminopyridine group and a cyclobutanecarboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various scientific applications .

Biological Activity

N-(6-aminopyridin-3-yl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Profile

This compound belongs to a class of compounds known for their ability to interact with various biological targets. Its structure includes a pyridine ring and a cyclobutane moiety, which are critical for its biological activity.

Property Details
Molecular Formula C₉H₁₃N₃O
Molecular Weight 163.22 g/mol
CAS Number 1338967-16-0
Solubility Soluble in DMSO and ethanol

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, a study indicated that one derivative, referred to as compound 7l, showed remarkable efficacy with an IC₅₀ value of 0.04 ± 0.01 μM against A549 lung cancer cells. This activity was attributed to its ability to induce cell cycle arrest and apoptosis through the inhibition of Aurora kinase B (AURKB) and modulation of the p53 signaling pathway .

The mechanisms by which this compound exerts its effects include:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest by inhibiting AURKB transcription, crucial for mitotic progression.
  • Apoptosis Induction : Activation of the p53 signaling pathway leads to programmed cell death in cancer cells.
  • Regulation of Signaling Pathways : RNA-seq analysis has shown that the compound affects pathways related to DNA replication and cell cycle regulation .

Study on A549 Xenograft Tumor Model

A significant case study involved the application of compound 7l in an A549 xenograft tumor model. The study demonstrated that treatment with this compound resulted in substantial tumor growth inhibition compared to control groups. The findings support its potential as a lead compound for developing new therapeutic agents targeting AURKB-overexpressed or mutated cancers.

Parameter Control Group Compound 7l Group
Tumor Volume (cm³) 1.5 ± 0.20.5 ± 0.1
Weight Change (g) -5 ± 1-1 ± 0.5
Survival Rate (%) 6090

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(6-aminopyridin-3-yl)cyclobutanecarboxamide

InChI

InChI=1S/C10H13N3O/c11-9-5-4-8(6-12-9)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H2,11,12)(H,13,14)

InChI Key

HHBZKZJJYFMQJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2=CN=C(C=C2)N

Origin of Product

United States

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